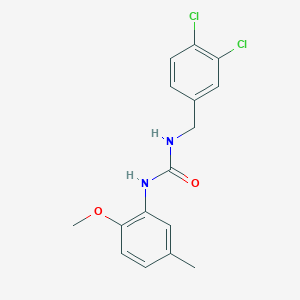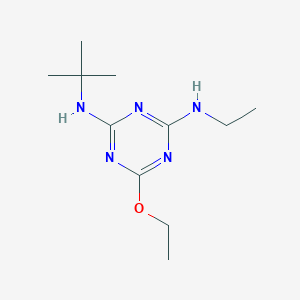
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It was first synthesized in the 1950s and has been widely used in agriculture to control weed growth. Despite its effectiveness, the use of DCMU has been controversial due to its potential environmental and health hazards. In
Mecanismo De Acción
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea inhibits photosynthesis by blocking the electron transport chain in the thylakoid membrane of chloroplasts. Specifically, N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea binds to the D1 protein in photosystem II, preventing the transfer of electrons from water to plastoquinone. This results in the accumulation of electrons in the reaction center, leading to the production of ROS and ultimately, the inhibition of photosynthesis.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have both direct and indirect effects on plant metabolism. Direct effects include the inhibition of photosynthesis, while indirect effects include changes in gene expression and the accumulation of ROS. N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to affect the growth and development of plants, particularly in the early stages of growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its specificity for photosystem II. This allows researchers to investigate the role of photosynthesis in plant growth and development with minimal interference from other metabolic processes. However, N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to have toxic effects on some plant species at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several areas of future research that could benefit from the use of N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea. One area is the investigation of the role of ROS in plant signaling pathways. Another area is the development of new herbicides that target photosystem II with greater specificity and lower toxicity. Additionally, N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea could be used to study the effect of photosynthesis inhibitors on plant-microbe interactions and the soil microbiome.
Métodos De Síntesis
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea can be synthesized through a multistep process starting with the reaction of 3,4-dichlorobenzylamine with phosgene to form 3,4-dichlorobenzyl isocyanate. The isocyanate is then reacted with 2-methoxy-5-methylphenylamine to form N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied in the field of plant physiology and biochemistry. It is commonly used as a tool to investigate the role of photosynthesis in plant growth and development. N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has also been used to study the effect of photosynthesis inhibitors on the production of reactive oxygen species (ROS) in plants.
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10-3-6-15(22-2)14(7-10)20-16(21)19-9-11-4-5-12(17)13(18)8-11/h3-8H,9H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOMDIDYUGJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-3-(2-methoxy-5-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)

![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)



![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)

